molecular formula C15H11F3N4O3 B2732804 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile CAS No. 1788591-56-9

4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile

Cat. No.: B2732804
CAS No.: 1788591-56-9
M. Wt: 352.273
InChI Key: BLKFYFZSUHNEAY-UHFFFAOYSA-N
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Description

4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is a sophisticated organic compound characterized by its intricate molecular structure, notable for the presence of a trifluoromethyl group attached to an oxadiazole ring. This compound exhibits a range of unique chemical properties that make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Oxadiazole Ring: : The synthesis typically begins with the preparation of the 1,2,4-oxadiazole ring. This is often achieved through cyclization reactions involving nitriles and amidoximes under acidic or basic conditions.

  • Benzoylation: : Next, the oxadiazole derivative undergoes benzoylation, typically with 4-bromobenzoyl chloride in the presence of a base like triethylamine, forming the 4-benzoyl oxadiazole intermediate.

  • Attachment of the Morpholine Ring:

Industrial Production Methods

Industrial synthesis of 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is scaled up through optimized routes, often involving continuous flow reactors to enhance reaction efficiency and safety. Advanced purification techniques such as chromatography and recrystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction can occur at the oxadiazole ring, converting it into amine or hydrazine derivatives under appropriate conditions.

  • Substitution: : The benzoyl group is susceptible to various substitution reactions, including nucleophilic and electrophilic substitutions, leading to a variety of functionalized products.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or peracids in the presence of suitable catalysts.

  • Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Various nucleophiles or electrophiles depending on the desired substitution, often under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine or hydrazine derivatives, and functionalized benzoyl compounds, each with potential unique applications in different fields.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, given its versatility in undergoing various reactions.

Biology

Its structural components suggest potential biological activity, prompting research into its use as a pharmacophore in drug design and discovery.

Medicine

Preliminary studies indicate possible applications in the development of novel therapeutics, particularly as inhibitors or modulators of specific biological pathways.

Industry

In industrial settings, it is explored for its use in the development of advanced materials, including polymers and coatings, owing to its unique structural attributes.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action in biological systems is not fully elucidated. its potential interaction with enzymes and receptors, particularly those involved in oxidative stress and inflammatory pathways, is a subject of ongoing research. The trifluoromethyl group and oxadiazole ring are thought to play significant roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}piperidine-3-carbonitrile: : Similar in structure but differs in the ring system, possibly affecting its reactivity and applications.

  • 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine:

  • 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-methanol: : Includes a methanol group, impacting its solubility and reactivity.

Uniqueness

This in-depth exploration covers the various facets of the compound and showcases its significance across different fields. Quite the molecular marvel!

Properties

IUPAC Name

4-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O3/c16-15(17,18)14-20-12(21-25-14)9-1-3-10(4-2-9)13(23)22-5-6-24-8-11(22)7-19/h1-4,11H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKFYFZSUHNEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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